Himbacine

Muscarinic Receptor Pharmacology Subtype Selectivity Radioligand Binding Assay

Non-selective muscarinic antagonists like Atropine or even M2-preferring agents (AF-DX 116, Methoctramine) cannot discriminate between M2 and M4 subtypes-a critical gap in receptor pharmacology studies. Himbacine solves this with a unique, validated selectivity fingerprint. • High & balanced M2/M4 affinity (Kd 4 & 7 nM) with 20-fold lower M1/M3 binding-essential for parsing subtype contributions in brain slice or isolated organ assays • Pure competitive antagonist profile (no agonist activity); validated across species & assay formats (Ki 4.5 nM in human CHO-K1 cells) • Gold-standard reference compound for SAR programs-the natural product scaffold that led to the FDA-approved PAR-1 antagonist Vorapaxar

Molecular Formula C22H35NO2
Molecular Weight 345.5 g/mol
CAS No. 6879-74-9
Cat. No. B1240196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHimbacine
CAS6879-74-9
Synonymshimbacine
NSC-23969
NSC23969
Molecular FormulaC22H35NO2
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C
InChIInChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+/t14-,15-,16+,17+,18-,19+,20-,21+/m0/s1
InChIKeyFMPNFDSPHNUFOS-LPJDIUFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Himbacine: M2/M4-Selective Antagonist


Himbacine (CAS 6879-74-9) is a complex piperidine alkaloid isolated from the bark of the Australian rainforest tree *Galbulimima baccata* (Magnolia family) . It is characterized by a unique tricyclic lactone scaffold and functions primarily as a potent, competitive antagonist at muscarinic acetylcholine receptors [1]. Himbacine is distinguished by its pronounced subtype selectivity, exhibiting high affinity for the M2 and M4 subtypes, with significantly lower affinity for M1, M3, and M5 receptors [2]. This pharmacological profile has established himbacine as a critical tool compound for discriminating between muscarinic receptor subtypes in research and as a key structural template for drug discovery, most notably leading to the development of the FDA-approved PAR-1 antagonist, Vorapaxar .

Receptor Target
M2 / M4 muscarinic antagonist with reported subtype selectivity
Compound Type
Natural piperidine alkaloid probe from Galbulimima baccata
Research Use
Subtype discrimination, signaling studies, and lead scaffold for GPCR antagonist discovery

Why Himbacine Is Irreplaceable


A blanket approach using non-selective muscarinic antagonists like Atropine, or even other M2-preferring agents such as AF-DX 116 or Methoctramine, is insufficient for studies requiring precise discrimination between the M2 and M4 subtypes or for assays demanding a unique combination of high M2/M4 affinity with minimal M1/M3/M5 cross-reactivity [1]. The distinct subtype-selectivity fingerprint of himbacine is not a trivial characteristic; it is a critical requirement for accurately dissecting the physiological roles of these receptors. The evidence below demonstrates that himbacine's specific binding profile, potency, and allosteric properties are not uniformly shared by its closest analogs, and that even minor structural modifications to the himbacine scaffold can abolish this crucial selectivity [2]. Therefore, procurement of authentic himbacine is mandatory for experiments where the integrity of its unique pharmacological signature is essential for data validity and reproducibility [3].

Pan-muscarinic antagonists (e.g., Atropine)
M2 / M4 subtype discrimination is lost with non-selective blockade; experimental interpretation may shift.
M2-preferring agents (AF-DX 116, Methoctramine)
M2 / M5 selectivity ratio differs; allosteric binding profile not equivalent. Direct substitution may alter receptor signaling endpoints.
Synthetic himbacine analogs
Scaffold modifications frequently abolish M2 / M1 selectivity, converting the compound into a non-selective muscarinic ligand.

Himbacine Selectivity Evidence


Greater M2/M5 Selectivity

Himbacine demonstrates a unique selectivity profile against the M5 receptor subtype when compared to other known M2-preferring antagonists. A head-to-head comparison of binding affinities at cloned human muscarinic receptors reveals that himbacine is substantially more M2-selective over M5 than AF-DX 116 . While the M2/M1 and M2/M3 selectivity ratios are broadly comparable between himbacine and methoctramine, himbacine's greater M2/M5 selectivity is a key differentiator for research involving neuronal tissues where M5 receptors are expressed [1].

M2 / M5 Selectivity
Head-to-head
74-fold
Supports M5 exclusion in neuronal subtype studies
M2 / M5 ratio ~2× higher than methoctramine (36-fold); cloned human receptor binding assays.
Muscarinic Receptor Pharmacology Subtype Selectivity Radioligand Binding Assay

M2/M1 Selectivity Loss in Synthetic Analogs

Efforts to simplify the complex tricyclic scaffold of himbacine or to replace its piperidine moiety have consistently resulted in a loss of the desired M2/M1 selectivity. Parallel synthesis of racemic himbacine analogs, where the natural heterocyclic unit was replaced, yielded compounds with comparable M2 binding potency (Ki values in the low nanomolar range) but which were non-selective, exhibiting high affinity for M1 receptors as well [1]. Furthermore, comprehensive reviews of the synthetic literature note that as of the early 2000s, no synthetic analog had been reported that surpassed himbacine in both M2 potency and subtype selectivity [2].

Analog Selectivity Loss
Class-level inference
Selectivity not retained
Natural product identity required for M2 / M1 discrimination
Synthetic replacements of the piperidine moiety yield pan-muscarinic ligands; reported SAR context.
Structure-Activity Relationship (SAR) Medicinal Chemistry Muscarinic Antagonist

Distinct Allosteric Binding Profile

Beyond its orthosteric competitive antagonism, himbacine interacts with an allosteric site on cardiac muscarinic M2 receptors. A direct comparison of several cardioselective antagonists showed a distinct rank order of potencies for this allosteric effect [1]. The potency of himbacine to allosterically decelerate [3H]NMS dissociation (IC50 = 103.7 µM) is markedly lower than that of methoctramine and gallamine, while its orthosteric binding potency (displacement of [3H]NMS) is the highest among the group. This dual and distinct binding mode is not observed with all M2 antagonists and contributes to its unique pharmacological signature [2].

Allosteric Binding
Head-to-head
Allosteric IC50 103.7 µM
Allosteric modulation profile differs from other M2 antagonists
Methoctramine 0.17 µM, AF-DX 116 273 µM; [3H]NMS dissociation in cardiac receptors.
Allosteric Modulation GPCR Pharmacology Cardiac Receptors

M2 Selectivity Advantage over Himbeline

Within the same class of Galbulimima alkaloids, himbacine is the most potent and selective M2 antagonist. A comparative study of several related alkaloids, including himbacine, himbeline, and N-methylhimandravine, in functional tissue assays revealed that himbacine exhibits the greatest potency and the highest degree of M2 selectivity . This demonstrates that specific structural features of the himbacine molecule, which are absent or modified in its natural analogs, are crucial for its optimal pharmacological profile [1].

Galbulimima Alkaloid Rank
Head-to-head
15-fold M2 / M3 functional selectivity
Supports M2 / M3 functional discrimination in tissue assays
Highest reported selectivity among tested Galbulimima alkaloids; guinea-pig atrium vs. ileum.
Natural Product Chemistry Galbulimima Alkaloids Structure-Activity Relationship (SAR)

Himbacine Applications


M2/M4 Receptor Discrimination in Tissues

Himbacine's unique binding profile, characterized by high and roughly equivalent affinity for both M2 and M4 receptors (Kd of 4 and 7 nM, respectively) combined with its 20-fold lower affinity for M1 and M3 receptors, makes it an ideal tool for experiments designed to parse the contributions of M2 and M4 receptors in complex systems like brain slices or isolated organs [1]. Its use, often in combination with a more selective M4 antagonist like MT-3 toxin, allows researchers to definitively assign physiological responses to one subtype or the other [2]. The functional data showing that himbacine potently blocks M4-mediated cAMP inhibition (4.4 nM in striatum) further validates its utility in these studies [1].

M2 vs. M3 Cardiac Selectivity

In cardiovascular pharmacology, where distinguishing between cardiac M2 receptors and vascular or smooth muscle M3 receptors is crucial, himbacine provides a clear experimental advantage. Its demonstrated 15-fold functional selectivity for atrial M2 over ileal M3 receptors is superior to other Galbulimima alkaloids and provides a robust separation of these effects . This is further supported by its distinct allosteric binding profile at cardiac M2 receptors, which adds another layer of differentiation from other cardioselective agents like AF-DX 116 and methoctramine [3]. Researchers investigating the role of presynaptic M2 autoreceptors in regulating neurotransmitter release in the heart will find himbacine to be an indispensable and well-characterized tool [1].

SAR and Drug Discovery Lead

Himbacine serves as a validated and complex natural product scaffold for medicinal chemistry campaigns targeting both muscarinic receptors and the PAR-1 thrombin receptor. The evidence clearly shows that the natural product's unique selectivity and potency are highly sensitive to structural modification [4]. Its tricyclic core represents a privileged structure, as proven by the successful development of the PAR-1 antagonist Vorapaxar, which originated from a himbacine-based SAR program . Industrial procurement of himbacine is therefore justified not as a final drug candidate, but as the essential starting material and gold-standard reference compound against which all new synthetic analogs must be benchmarked for potency and, critically, for the retention of subtype selectivity [2].

High Signal-to-Noise M2/M4 Assays

For high-throughput screening (HTS) or detailed pharmacological profiling in recombinant cell lines (e.g., CHO-K1 cells expressing human M2 or M4 receptors), the high potency (Ki/Kd in low nanomolar range) of himbacine ensures complete receptor blockade at relatively low concentrations, minimizing non-specific effects or solvent toxicity . Its well-characterized lack of agonist activity (pure antagonist profile) makes it a superior control compound for defining baseline and 100% inhibition in antagonist screens compared to partial agonists or inverse agonists. The consistent, high-quality binding data available across multiple species and assay formats (e.g., Kd = 6.9 nM in rat heart, Ki = 4.5 nM in human CHO-K1 cells) ensures reproducible results across different experimental setups [REFS-1, REFS-8].

Application
Selection Property
Validation Focus
Muscarinic subtype discrimination studies
M2 / M4 binding profile
Receptor-subtype endpoint validation
Cardiac M2 receptor studies
Functional M2 vs. M3 selectivity
Inotropic response and allosteric endpoints
Medicinal chemistry lead development
Selectivity-sensitive scaffold
Benchmark against native himbacine selectivity
Antagonist screening assays
High-potency antagonist control
Baseline inhibition and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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